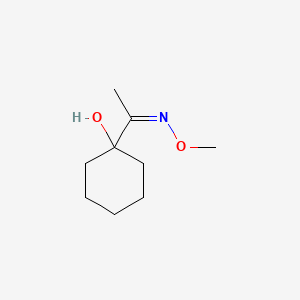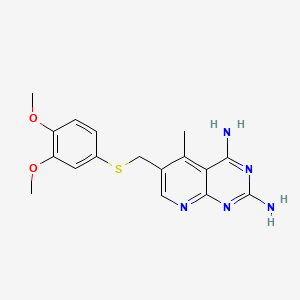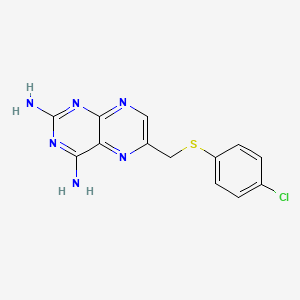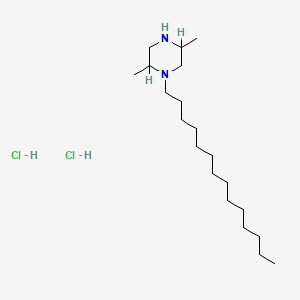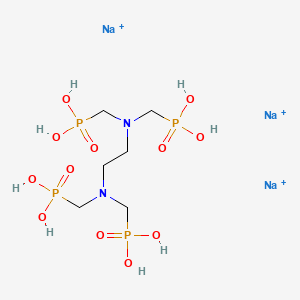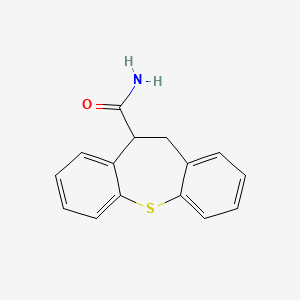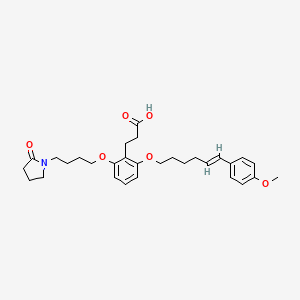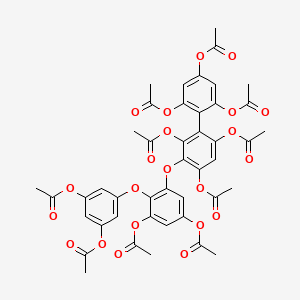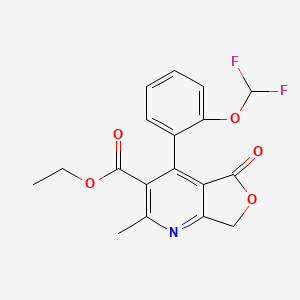
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(dimethylamino)cyclohexyl ester, monohydrochloride, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(dimethylamino)cyclohexyl ester, monohydrochloride, trans- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a heptyloxy group attached to a phenyl ring, a dimethylamino group, and a cyclohexyl ester. The monohydrochloride form indicates the presence of a hydrochloride salt, which often enhances the compound’s solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(dimethylamino)cyclohexyl ester, monohydrochloride, trans- typically involves multiple steps. The process begins with the preparation of the heptyloxyphenyl intermediate, which is then reacted with dimethylamino cyclohexanol under controlled conditions to form the ester linkage. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.
化学反应分析
Types of Reactions
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(dimethylamino)cyclohexyl ester, monohydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(dimethylamino)cyclohexyl ester, monohydrochloride, trans- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(dimethylamino)cyclohexyl ester, monohydrochloride, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the dimethylamino group allows for interactions with nucleophilic sites, while the ester group can undergo hydrolysis, releasing active metabolites that exert their effects through different pathways .
相似化合物的比较
Similar Compounds
Carbamic acid, phenyl ester: Similar in structure but lacks the heptyloxy and dimethylamino groups.
Carbamic acid, ethyl ester: Contains an ethyl group instead of the heptyloxy group.
Carbamic acid, methyl ester: Contains a methyl group instead of the heptyloxy group.
Uniqueness
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(dimethylamino)cyclohexyl ester, monohydrochloride, trans- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The heptyloxy group enhances its lipophilicity, while the dimethylamino group provides additional sites for chemical modification and interaction with biological targets.
属性
CAS 编号 |
71771-26-1 |
|---|---|
分子式 |
C22H37ClN2O3 |
分子量 |
413.0 g/mol |
IUPAC 名称 |
[(1R,2R)-2-(dimethylamino)cyclohexyl] N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-4-5-6-7-12-17-26-20-15-10-8-13-18(20)23-22(25)27-21-16-11-9-14-19(21)24(2)3;/h8,10,13,15,19,21H,4-7,9,11-12,14,16-17H2,1-3H3,(H,23,25);1H/t19-,21-;/m1./s1 |
InChI 键 |
WZCQBVREUUSUEI-GNGUGDOWSA-N |
手性 SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCC[C@H]2N(C)C.Cl |
规范 SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CCCCC2N(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


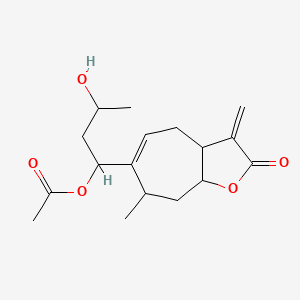
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride](/img/structure/B12699994.png)

